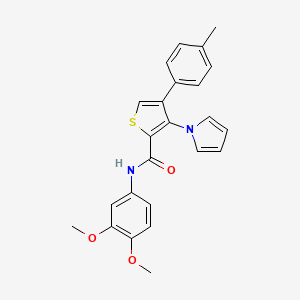

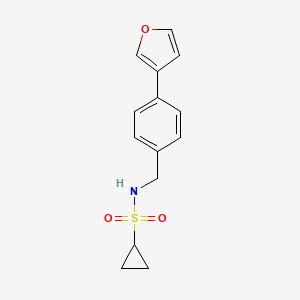

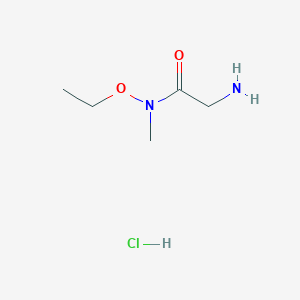

![molecular formula C24H18N2O5 B3012021 N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide CAS No. 888462-86-0](/img/structure/B3012021.png)

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide" is a synthetic molecule that may be related to benzofuran derivatives, which are known for their diverse biological activities. Benzofuran compounds have been extensively studied due to their potential therapeutic applications, including anticancer and anti-inflammatory effects .

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves cascade reactions, such as the sequential Pd(0)-catalyzed deallylation-Pd(II)-catalyzed aminocarbonylative heterocyclization of 1-(2-allyloxyaryl)-2-yn-1-ols, which results in the formation of 2-benzofuran-2-ylacetamides . Another method includes the reaction of 1,2,4-triazoles with 2-chloro-N-phenylacetamides in PEG-400, which leads to the synthesis of related benzofuran compounds with good yields and environmental friendliness .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran nucleus, which is a fused aromatic system combining benzene and furan rings. Substitutions on this nucleus, such as the introduction of hydroxamic acids or phenylamide groups, can significantly influence the biological activity of these compounds .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including annulation processes to form benzofuran-2(3H)-ones . The introduction of different substituents can lead to the formation of novel compounds with potential biological activities, such as antiallergic , anticancer , and anti-inflammatory effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of substituents like hydroxamic acids or phenylamide groups can affect the lipophilicity, solubility, and overall reactivity of these compounds. For instance, substituents that enhance lipophilicity near the 2-position of the benzofuran nucleus can increase inhibitor potency . Additionally, the use of PEG as a reaction medium can improve the environmental profile of the synthesis process .

科学的研究の応用

Synthesis and Characterization

Chemical Synthesis and Structural Elucidation

The synthesis of benzofuran and benzodioxole derivatives involves various chemical reactions aiming to explore their potential biological activities. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported, highlighting the methods for creating complex molecules with potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Biological Activities

Antimicrobial Activity

Some derivatives have been synthesized and evaluated for their in vitro antimicrobial screening. For instance, novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties have shown significant antimicrobial activities against pathogenic bacteria such as S. aureus and E. coli (Idrees et al., 2020).

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-[(2-phenylacetyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O5/c27-21(12-15-6-2-1-3-7-15)26-22-17-8-4-5-9-18(17)31-23(22)24(28)25-16-10-11-19-20(13-16)30-14-29-19/h1-11,13H,12,14H2,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVGSANAZWMWOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

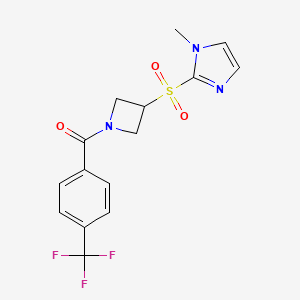

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3011941.png)

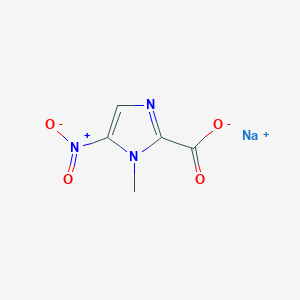

![2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3011951.png)

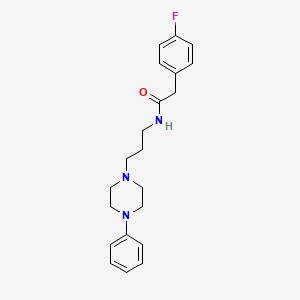

![4-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3011953.png)

![N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide](/img/structure/B3011957.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide](/img/structure/B3011959.png)